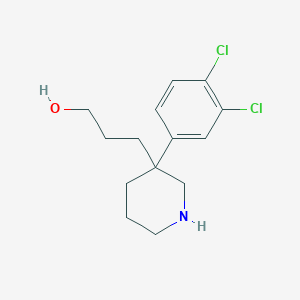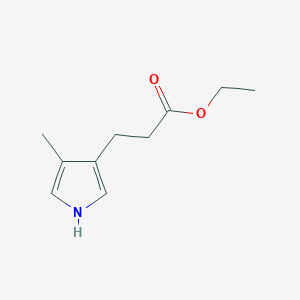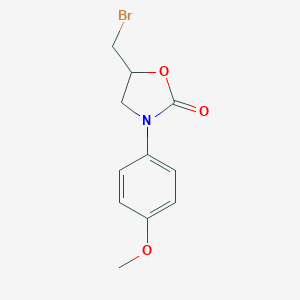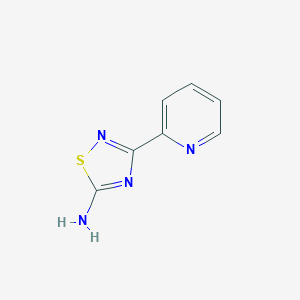
3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine
概要
説明
The compound “3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine” is a heterocyclic compound1. However, there is limited information available specifically about this compound.
Synthesis Analysis
There is no specific information available on the synthesis of “3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine”. However, similar compounds have been synthesized using various methods23.Molecular Structure Analysis
The molecular structure of “3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine” is not explicitly available. However, similar compounds have been analyzed using X-ray diffraction studies and DFT/TDDFT calculations4.Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving “3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine”. However, similar compounds have been involved in various chemical reactions3.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine” are not explicitly available. However, similar compounds have shown various photophysical behaviors56.科学的研究の応用
Summary of the Application
N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .
Methods of Application or Experimental Procedures
N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
Results or Outcomes
The research resulted in the successful synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine .
2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
Summary of the Application
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Results or Outcomes
Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
3. Chemodivergent Synthesis of N-(pyridin-2-yl)amides
Summary of the Application
N-(pyridin-2-yl)amides were synthesized from α-bromoketones and 2-aminopyridines under different reaction conditions .
Methods of Application or Experimental Procedures
N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
Results or Outcomes
The research resulted in the successful synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines .
4. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
Summary of the Application
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Results or Outcomes
Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
5. Chemodivergent Synthesis of N-(pyridin-2-yl)amides
Summary of the Application
N-(pyridin-2-yl)amides were synthesized from α-bromoketones and 2-aminopyridines under different reaction conditions .
Methods of Application or Experimental Procedures
N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .
Results or Outcomes
The research resulted in the successful synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines .
6. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
Summary of the Application
A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Results or Outcomes
Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .
Safety And Hazards
The safety and hazards of “3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine” are not explicitly available. However, similar compounds require careful handling and suitable protective clothing7.
将来の方向性
The future directions for “3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine” are not explicitly available. However, similar compounds have shown potential for practical applications58.
Please note that the information provided is based on the available data and may not be fully applicable to “3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine”. For a more accurate analysis, specific studies on this compound would be required.
特性
IUPAC Name |
3-pyridin-2-yl-1,2,4-thiadiazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJGGAZDQUJDGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40616982 | |
| Record name | 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40616982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine | |
CAS RN |
138588-22-4 | |
| Record name | 3-(Pyridin-2-yl)-1,2,4-thiadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40616982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

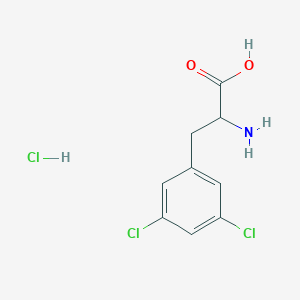
![1-[4-(Difluoromethoxy)phenyl]ethanamine](/img/structure/B178317.png)
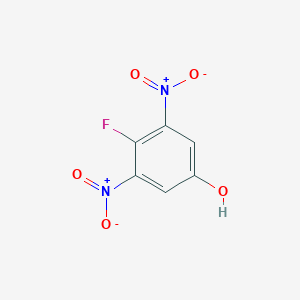

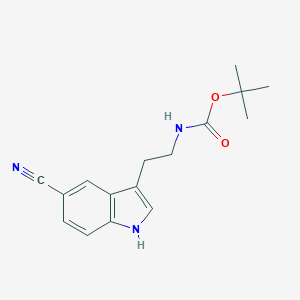
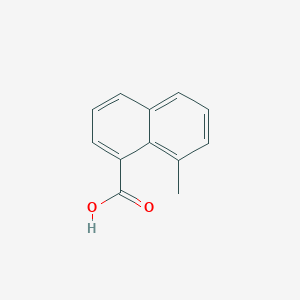

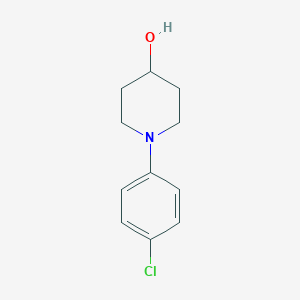
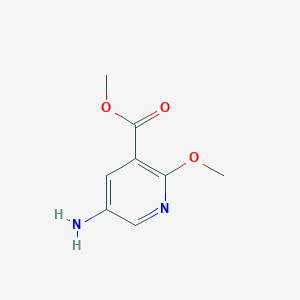
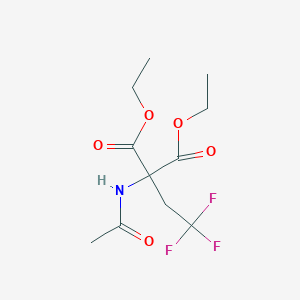
![5-[3-(Trifluoromethyl)phenyl]pyridin-2-amine](/img/structure/B178342.png)
